Dihydrofolic acid

Catalog No.
S526113
CAS No.
4033-27-6
M.F
C19H21N7O6
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrofolic acid

CAS Number

4033-27-6

Product Name

Dihydrofolic acid

IUPAC Name

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)

InChI Key

OZRNSSUDZOLUSN-UHFFFAOYSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dihydrofolate; NSC 165989; NSC-165989; NSC165989; 7,8-Dihydrofolic acid;

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Dihydrofolic acid is 443.1553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydrofolic acid, also known as 7,8-dihydrofolate, is a derivative of folic acid (vitamin B9) with the chemical formula C19H21N7O6C_{19}H_{21}N_{7}O_{6} and a molecular weight of approximately 443.41 g/mol. This compound plays a critical role in the folate metabolism pathway and is essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. Dihydrofolic acid is produced from folic acid through a series of enzymatic reactions and is subsequently converted into tetrahydrofolic acid by the enzyme dihydrofolate reductase .

DHF's primary function lies in its conversion to THF by DHFR. THF acts as a carrier molecule for single carbon units used in various biosynthesis pathways, including purine and pyrimidine synthesis for DNA and RNA production [].

While DHF itself is not extensively studied for safety concerns, it is essential to consider its role in folate metabolism. Deficiency in folic acid can lead to various health problems, including birth defects and certain cancers [].

  • Conversion to Tetrahydrofolic Acid:
    Dihydrofolic Acid+NADPHTetrahydrofolic Acid+NADP+\text{Dihydrofolic Acid}+\text{NADPH}\rightarrow \text{Tetrahydrofolic Acid}+\text{NADP}^+
    This reaction is catalyzed by dihydrofolate reductase, which is crucial for nucleotide synthesis .
  • Involvement in Nucleotide Synthesis:
    Dihydrofolic acid serves as a precursor for the synthesis of purines and pyrimidines, which are vital for DNA replication and cell division .

Dihydrofolic acid is integral to various metabolic pathways, particularly in the synthesis of nucleotides and amino acids. Its conversion to tetrahydrofolate allows it to act as a cofactor in numerous enzymatic reactions, including those involved in:

  • Thymidine Synthesis: Essential for DNA synthesis.
  • Amino Acid Metabolism: Involvement in the synthesis of glycine and serine .

Due to its role in nucleic acid synthesis, dihydrofolic acid is a target for several chemotherapeutic agents that inhibit dihydrofolate reductase, effectively limiting cell proliferation in rapidly dividing cells such as cancer cells .

Dihydrofolic acid can be synthesized through various methods:

  • Reduction of Folic Acid:
    Folic acid can be reduced using reducing agents like dithionite or sodium borohydride to yield dihydrofolic acid .
  • Enzymatic Synthesis:
    Enzymes such as dihydrofolate reductase can convert folate to dihydrofolate under physiological conditions, making this a viable method for biological systems .

Research has shown that dihydrofolic acid interacts with various enzymes and metabolites within the folate cycle:

  • Dihydrofolate Reductase: This enzyme's inhibition by drugs like methotrexate highlights dihydrofolic acid's role in regulating nucleotide synthesis.
  • Polyglutamate Formation: Dihydrofolic acid can be converted into polyglutamate forms, which enhance its retention within cells and increase its biological efficacy .

Several compounds share structural similarities with dihydrofolic acid, each with unique properties:

Compound NameChemical FormulaKey Characteristics
Folic AcidC19H19N7O6C_{19}H_{19}N_{7}O_{6}Precursor to dihydrofolic acid; essential vitamin B9
TetrahydrofolateC19H23N7O6C_{19}H_{23}N_{7}O_{6}Active form involved in one-carbon metabolism
Pteroylmonoglutamic AcidC19H20N7O6C_{19}H_{20}N_{7}O_6A form of folate that can be converted into dihydrofolate

Dihydrofolic acid's uniqueness lies in its specific role as an intermediate between folic acid and tetrahydrofolate, making it crucial for nucleotide biosynthesis while being a target for therapeutic interventions aimed at inhibiting cell proliferation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

443.15533142 g/mol

Monoisotopic Mass

443.15533142 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXP0KNM559

Wikipedia

Dihydrofolic_acid

Dates

Modify: 2023-08-15
1: Smith SJ, Kamara ARY, Sahr F, Samai M, Swaray AS, Menard D, Warsame M. Efficacy of artemisinin-based combination therapies and prevalence of molecular markers associated with artemisinin, piperaquine and sulfadoxine-pyrimethamine resistance in Sierra Leone. Acta Trop. 2018 Jun 19. pii: S0001-706X(18)30138-4. doi: 10.1016/j.actatropica.2018.06.016. [Epub ahead of print] PubMed PMID: 29932931.
2: Shiao SPK, Grayson J, Lie A, Yu CH. Personalized Nutrition-Genes, Diet, and Related Interactive Parameters as Predictors of Cancer in Multiethnic Colorectal Cancer Families. Nutrients. 2018 Jun 20;10(6). pii: E795. doi: 10.3390/nu10060795. PubMed PMID: 29925788.
3: Park S, Burke RE, Kareva T, Kholodilov N, Aimé P, Franke TF, Levy O, Greene LA. Context-dependent expression of a conditionally-inducible form of active Akt. PLoS One. 2018 Jun 19;13(6):e0197899. doi: 10.1371/journal.pone.0197899. eCollection 2018. PubMed PMID: 29920520.
4: Duff MR, Borreguero JM, Cuneo M, Ramanathan A, He J, Kamath G, Chennubhotla CS, Meilleur F, Howell EE, Herwig KW, Myles DAA, Agarwal PK. Modulating enzyme activity by altering protein dynamics with solvent. Biochemistry. 2018 Jun 14. doi: 10.1021/acs.biochem.8b00424. [Epub ahead of print] PubMed PMID: 29901984.
5: Francesconi V, Giovannini L, Santucci M, Cichero E, Costi MP, Naesens L, Giordanetto F, Tonelli M. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). Eur J Med Chem. 2018 Jun 2;155:229-243. doi: 10.1016/j.ejmech.2018.05.059. [Epub ahead of print] PubMed PMID: 29886325.
6: Gomha SM, Edrees MM, Muhammad ZA, El-Reedy AA. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des Devel Ther. 2018 May 30;12:1511-1523. doi: 10.2147/DDDT.S165276. eCollection 2018. PubMed PMID: 29881258; PubMed Central PMCID: PMC5985782.
7: Corral MG, Haywood J, Stehl LH, Stubbs KA, Murcha MW, Mylne JS. Targeting plant DIHYDROFOLATE REDUCTASE with antifolates and mechanisms for genetic resistance. Plant J. 2018 Jun 7. doi: 10.1111/tpj.13983. [Epub ahead of print] PubMed PMID: 29876984.
8: Matange N, Bodkhe S, Patel M, Shah P. Trade-offs with stability modulate innate and mutationally acquired drug-resistance in bacterial dihydrofolate reductase enzymes. Biochem J. 2018 Jun 5. pii: BCJ20180249. doi: 10.1042/BCJ20180249. [Epub ahead of print] PubMed PMID: 29871875.
9: Organista-Nava J, Gómez-Gómez Y, Illades-Aguiar B, Rivera-Ramírez AB, Saavedra-Herrera MV, Leyva-Vázquez MA. Overexpression of dihydrofolate reductase is a factor of poor survival in acute lymphoblastic leukemia. Oncol Lett. 2018 Jun;15(6):8405-8411. doi: 10.3892/ol.2018.8429. Epub 2018 Apr 4. PubMed PMID: 29805575; PubMed Central PMCID: PMC5950508.
10: Sah S, Shah RA, Govindan A, Varada R, Rex K, Varshney U. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli. Microbiology. 2018 May 25. doi: 10.1099/mic.0.000671. [Epub ahead of print] PubMed PMID: 29799386.
11: Schittmayer M, Birner-Gruenberger R, Zamboni N. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Anal Chem. 2018 Jun 19;90(12):7349-7356. doi: 10.1021/acs.analchem.8b00650. Epub 2018 Jun 5. PubMed PMID: 29792680; PubMed Central PMCID: PMC6011177.
12: Carey PR, Whitmer GR, Yoon MJ, Lombardo MN, Pusztai-Carey M, Heidari-Torkabadi H, Che T. Measuring Drug-Induced Changes in Metabolite Populations of Live Bacteria: Real Time Analysis by Raman Spectroscopy. J Phys Chem B. 2018 Jun 21;122(24):6377-6385. doi: 10.1021/acs.jpcb.8b03279. Epub 2018 Jun 7. PubMed PMID: 29792435.
13: Tobias AM, Toska D, Lange K, Eck T, Bhat R, Janson CA, Rotella DP, Gubler U, Goodey NM. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLoS One. 2018 May 22;13(5):e0197173. doi: 10.1371/journal.pone.0197173. eCollection 2018. PubMed PMID: 29787565; PubMed Central PMCID: PMC5963757.
14: Zhang XJ, Wang XW, Sun JX, Su C, Yang S, Zhang WB. Synergistic Enhancement of Enzyme Performance and Resilience via Orthogonal Peptide-Protein Chemistry Enabled Multilayer Construction. Biomacromolecules. 2018 Jun 15. doi: 10.1021/acs.biomac.8b00306. [Epub ahead of print] PubMed PMID: 29768002.
15: Huang DB, Dryden M. Iclaprim, a dihydrofolate reductase inhibitor antibiotic in Phase III of clinical development: a review of its pharmacology, microbiology and clinical efficacy and safety. Future Microbiol. 2018 May 10. doi: 10.2217/fmb-2018-0061. [Epub ahead of print] PubMed PMID: 29742926.
16: Teles ALB, Silva RR, Ko M, Ferreira GM, Pita SDR, Trossini GHG, Carvalho P, Castilho MS. Identification, characterization and molecular modelling studies of Schistosoma mansoni Dihydrofolate Reductase inhibitors: From assay development to hit identification. Curr Top Med Chem. 2018 May 9. doi: 10.2174/1568026618666180509150134. [Epub ahead of print] PubMed PMID: 29741139.
17: Makita S, Maeshima AM, Maruyama D, Izutsu K, Tobinai K. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. Onco Targets Ther. 2018 Apr 20;11:2287-2293. doi: 10.2147/OTT.S140756. eCollection 2018. Review. PubMed PMID: 29719411; PubMed Central PMCID: PMC5916385.
18: Charnaud SC, Jonsdottir TK, Sanders PR, Bullen HE, Dickerman BK, Kouskousis B, Palmer CS, Pietrzak HM, Laumaea AE, Erazo AB, McHugh E, Tilley L, Crabb BS, Gilson PR. Spatial organization of protein export in malaria parasite blood stages. Traffic. 2018 Apr 26. doi: 10.1111/tra.12577. [Epub ahead of print] PubMed PMID: 29696751.
19: Li H, Fang F, Liu Y, Xue L, Wang M, Guo Y, Wang X, Tian C, Liu J, Zhang Z. Inhibitors of dihydrofolate reductase as antitumor agents: design, synthesis and biological evaluation of a series of novel nonclassical 6-substituted pyrido[3,2-d]pyrimidines with a three- to five-carbon bridge. Bioorg Med Chem. 2018 May 15;26(9):2674-2685. doi: 10.1016/j.bmc.2018.04.035. Epub 2018 Apr 19. PubMed PMID: 29691154.
20: Shah K, Lin X, Queener SF, Cody V, Pace J, Gangjee A. Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents. Bioorg Med Chem. 2018 May 15;26(9):2640-2650. doi: 10.1016/j.bmc.2018.04.032. Epub 2018 Apr 17. PubMed PMID: 29691153; PubMed Central PMCID: PMC5967623.

Explore Compound Types